N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine
Overview
Description
N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine is an organic compound characterized by the presence of two cyclohexyl rings, each substituted with two methyl groups
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that similar compounds have been reported to have antituberculosis activity . Structure-activity relationship (SAR) studies revealed that alkyl groups reduced solubility and increased Mycobacterium tuberculosis activity .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The structure-activity relationship (sar) studies of similar compounds revealed that alkyl groups reduced solubility , which could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been reported to have antituberculosis activity , suggesting that they may have a significant impact on cellular processes related to Mycobacterium tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine typically involves the reaction of 4,4-dimethylcyclohexanone with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted amines or other derivatives.
Scientific Research Applications
N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(4,4-dimethylcyclohexyl)-4,4-dimethyltetrahydro-2H-thiopyran-3-amine
- N-(4,4-dimethylcyclohexyl)-4-pyrazin-2-ylpyrimidin-2-amine
- 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide
Uniqueness
N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.
Properties
IUPAC Name |
N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N/c1-15(2)9-5-13(6-10-15)17-14-7-11-16(3,4)12-8-14/h13-14,17H,5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZHBIVSGXFFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC2CCC(CC2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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